molecular formula C12H22S2 B1582164 Dicyclohexyl disulfide CAS No. 2550-40-5

Dicyclohexyl disulfide

Cat. No.: B1582164
CAS No.: 2550-40-5
M. Wt: 230.4 g/mol
InChI Key: ODHAQPXNQDBHSH-UHFFFAOYSA-N
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Description

Dicyclohexyl disulfide: is an organic compound with the molecular formula C12H22S2 . It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive structure, where two cyclohexyl groups are connected by a disulfide bond. It is used in various chemical processes and has applications in different fields, including industrial and scientific research .

Scientific Research Applications

Dicyclohexyl disulfide has a wide range of applications in scientific research:

Mechanism of Action

While the mechanism of action for Dicyclohexyl disulfide is not explicitly mentioned in the search results, disulfides in general are known to block the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism .

Safety and Hazards

Dicyclohexyl disulfide should be handled with care. Avoid excessive heat and light, and do not breathe gas, fumes, vapor, or spray. In case of insufficient ventilation, wear suitable respiratory equipment. If you feel unwell, seek medical attention and show the label when possible . Avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Dicyclohexyl disulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a reducing agent, where it can break disulfide bonds in proteins, leading to changes in protein structure and function. This compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are involved in maintaining the redox balance within cells. These interactions are crucial for the regulation of cellular redox states and the prevention of oxidative stress .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of redox-sensitive transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These transcription factors play essential roles in regulating gene expression related to inflammation, immune response, and cell proliferation. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form and break disulfide bonds. This compound can interact with cysteine residues in proteins, leading to the formation of mixed disulfides. These interactions can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. For example, this compound can inhibit the activity of protein tyrosine phosphatases by forming disulfide bonds with the active site cysteine residues, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause oxidative stress in cells, leading to changes in cellular function and viability. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in the accumulation of reactive oxygen species and the activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can induce toxicity and adverse effects, such as liver damage and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to redox regulation and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play essential roles in the metabolism and detoxification of xenobiotics. These interactions can influence metabolic flux and the levels of metabolites within cells. Additionally, this compound can affect the balance of reduced and oxidized glutathione, which is critical for maintaining cellular redox homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound can be influenced by its interactions with specific transporters, such as organic anion-transporting polypeptides and multidrug resistance-associated proteins. These interactions can affect the bioavailability and efficacy of this compound in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its role in regulating cellular redox states and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl disulfide can be synthesized through several methods. One common method involves the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent. The reaction mixture is then acidified and neutralized to recover sodium chloride . Another method involves the use of organic alcohol as a cosolvent, where sodium disulfide solution reacts with chlorocyclohexane under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous and circular usage of the water phase to enhance yield and achieve energy savings. This method also aims to reduce environmental impact by minimizing waste and emissions .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the metathesis reaction, where disulfide bonds are exchanged between molecules. This reaction is often catalyzed by N-heterocyclic carbenes (NHCs) under mild conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces thiols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of two cyclohexyl groups connected by a disulfide bond imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo metathesis and phosphorylation reactions under mild conditions further distinguishes it from other disulfides .

Properties

IUPAC Name

(cyclohexyldisulfanyl)cyclohexane
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InChI

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
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InChI Key

ODHAQPXNQDBHSH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SSC2CCCCC2
Source PubChem
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Molecular Formula

C12H22S2
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DSSTOX Substance ID

DTXSID4047628
Record name Dicyclohexyl disulfide
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Molecular Weight

230.4 g/mol
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Physical Description

Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Dicyclohexyl disulfide
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Boiling Point

162.00 to 163.00 °C. @ 6.00 mm Hg
Record name Dicyclohexyl disulfide
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Solubility

insoluble in water; slightly soluble in alcohol; soluble in fat
Record name Dicyclohexyl disulfide
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Density

1.042-1.049
Record name Dicyclohexyl disulfide
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Vapor Pressure

0.000554 [mmHg]
Record name Dicyclohexyl disulfide
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CAS No.

2550-40-5
Record name Dicyclohexyl disulfide
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Record name DICYCLOHEXYL DISULFIDE
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Record name DICYCLOHEXYL DISULFIDE
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Synthesis routes and methods I

Procedure details

This example is an inventive run illustrating the use of another soluble cobalt-containing catalyst system. The run also suggests that because of the enhanced catalyst activity of the cobalt-containing catalyst system, the reaction can be operated with less alcohol present. Into a 300 milliliter stainless steel reactor equipped as described in Example I was charged 12 grams of methyl alcohol, 2 grams of sodium hydroxide, 0.1 gram of cobalt acetate and 86 grams (0.74) moles of cyclohexyl mercaptan. The reactor was pressured to 240 psig with nitrogen, heated to 55° C. (131° F.) and then pressured to 300 psig with oxygen. The reaction was complete in 3 hours. The effluent was water washed and the oil layer dried on a Rotovap at 90°-100° C./20-40 Torr. (mm) to give a 100 percent selectivity and 83.8 percent yield of dicyclohexyl disulfide.
Name
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alcohol
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12 g
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2 g
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Name
( 0.74 )
Quantity
86 g
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cobalt acetate
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0.1 g
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Synthesis routes and methods II

Procedure details

This example is of inventive runs illustrating the enhanced activity of adding a soluble cobalt-containing compound to the synthesis described in Example III. The charge and procedure described in Example III was repeated except 0.01 gram of cobalt 2-ethylhexanoate was added. The run, IVa, was complete in 0.75 hour with a 99.5 percent cyclohexyl mercaptan conversion and a 100 percent disulfide selectivity giving a 99.5 mole percent yield of dicyclohexyl disulfide. The reaction describing the use of cobalt 2-ethylhexanoate, methyl alcohol, and sodium hydroxide was repeated (Run IV(b)), on a larger scale (373X) involving a charge of 5 grams of cobalt 2-ethylhexanoate, 39.1 pounds cyclohexyl mercaptan, 0.9 pound of-sodium hydroxide and 15.85 pounds of methyl alcohol. A 100 percent conversion of cyclohexyl mercaptan was obtained after one hour of reaction time giving 100 percent disulfide selectivity. The effluent was diluted with 2.5 gallons of water, stirred 30 minutes at about 25° C. and the oil phase separated. The oil phase was then heated to about 116° C. while nitrogen was bubbled through at 6 scfh at one atmosphere pressure for 4 hours. There was obtained 34.45 pounds (93.4 mole percent yield) of essentially pure dicyclohexyl disulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the thermal decomposition products of dicyclohexyl disulfide, and how do they form?

A2: Research indicates that upon heating, this compound can undergo thermal decomposition, yielding various products like dicyclohexyl sulfide, cyclohexanethiol, and cyclohexyl cyclohexenyl sulfide. [] This decomposition likely occurs via a radical mechanism, initiated by the homolytic cleavage of the sulfur-sulfur bond in this compound. [] The resulting sulfur radicals can then abstract hydrogen atoms or add to double bonds present in the reaction mixture, leading to the observed product distribution.

Q2: How does this compound interact with metal complexes containing chromium or molybdenum?

A3: this compound acts as a sulfur source in reactions with specific chromium and molybdenum complexes. [] For instance, it reacts with [CpCr(CO)3]2 to form the bridged complex [CpCr(CO)2]2S, ultimately leading to the formation of a cubane-like cluster, Cp4Cr4S4, after prolonged thermolysis. [] Similar reactivity is observed with molybdenum complexes, resulting in a range of thiolate-bridged dinuclear complexes. [] These reactions highlight the ability of this compound to act as a precursor for assembling polynuclear metal complexes with potential applications in catalysis and materials science.

Q3: What spectroscopic techniques are typically employed to characterize this compound and its reaction products?

A4: A combination of spectroscopic methods is commonly used to characterize this compound and its derivatives. These include Infrared (IR) spectroscopy, which provides information about functional groups present in the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P), offering insights into the structure and connectivity of atoms within the molecule. [] Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are employed to determine the molecular weight and purity of the compounds. [] Single-crystal X-ray diffraction is used when applicable to elucidate the three-dimensional structure of crystalline products. []

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